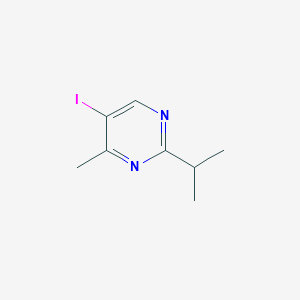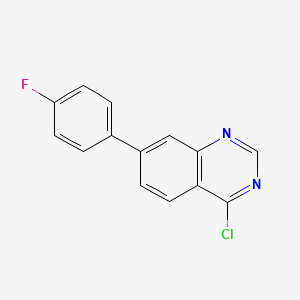
5-Iodo-2-isopropyl-4-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-isopropyl-4-methylpyrimidine is a heterocyclic organic compound with the molecular formula C8H11IN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an iodine atom at position 5, an isopropyl group at position 2, and a methyl group at position 4. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-isopropyl-4-methylpyrimidine typically involves the iodination of 2-isopropyl-4-methylpyrimidine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output .
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-2-isopropyl-4-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
5-Iodo-2-isopropyl-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-isopropyl-4-methylpyrimidine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit key enzymes in bacterial cells, such as dihydrofolate reductase, leading to the disruption of essential metabolic pathways. This inhibition can result in the cessation of bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-4-methylpyrimidine
- 5-Bromo-2-isopropyl-4-methylpyrimidine
- 5-Chloro-2-isopropyl-4-methylpyrimidine
Uniqueness
5-Iodo-2-isopropyl-4-methylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the iodine atom at position 5 imparts distinct reactivity compared to other halogenated derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Propiedades
Número CAS |
69696-41-9 |
|---|---|
Fórmula molecular |
C8H11IN2 |
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
5-iodo-4-methyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H11IN2/c1-5(2)8-10-4-7(9)6(3)11-8/h4-5H,1-3H3 |
Clave InChI |
HWNLFUKIYVWAAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1I)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11857326.png)

![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)
![7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one](/img/structure/B11857341.png)

![3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)

![2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11857352.png)


![3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid](/img/structure/B11857365.png)



